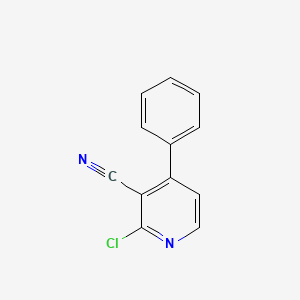

2-Chloro-4-phenylnicotinonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTQTBOCDGGMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377424 | |

| Record name | 2-chloro-4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163563-64-2 | |

| Record name | 2-chloro-4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Phenylnicotinonitrile and Its Derivatives

Conventional Synthetic Routes to 2-Chloro-4-phenylnicotinonitrile

Conventional methods for synthesizing the this compound core often involve multi-step procedures or one-pot multi-component reactions. These routes are valued for their simplicity and the use of readily available starting materials.

Synthesis via Refluxing 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile in Phosphoryl Trichloride (B1173362)

One established method for the synthesis of 2-chloronicotinonitrile derivatives involves the treatment of 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles with a chlorinating agent such as phosphoryl trichloride (POCl₃). The starting 2-oxo-pyridines can be prepared through a one-pot multicomponent reaction. nih.gov In a typical procedure, an appropriate acetophenone, an aromatic aldehyde, ethyl cyanoacetate (B8463686) or malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) are reacted to yield the 2-oxo- or 2-imino-dihydropyridine-3-carbonitrile. nih.gov Subsequent refluxing of the 2-oxo intermediate in phosphoryl trichloride results in the formation of the corresponding 2-chloro derivative.

This transformation is a crucial step in diversifying the nicotinonitrile scaffold, as the resulting 2-chloro group can be further functionalized. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov

Multi-component Reactions for Nicotinonitrile Scaffolds

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, particularly for the construction of complex heterocyclic scaffolds like nicotinonitriles. nih.govrsc.orgmdpi.com These reactions, where three or more reactants are combined in a single step, offer high atom economy and operational simplicity. rsc.org

A common MCR approach for nicotinonitrile synthesis involves the reaction of an aldehyde, a β-ketoester or 1,3-diketone, and a source of ammonia, such as ammonium acetate. nih.gov This is exemplified by the Hantzsch dihydropyridine (B1217469) synthesis. nih.gov Variations of this reaction allow for the synthesis of a wide array of substituted nicotinonitriles by changing the starting components. The Biginelli reaction is another example of a multicomponent reaction that can generate dihydropyrimidinone scaffolds, which share structural similarities with the dihydropyridine intermediates in nicotinonitrile synthesis. nih.gov

The use of MCRs in drug discovery is particularly advantageous as it allows for the rapid generation of libraries of structurally diverse compounds for biological screening. mdpi.com

Cyclization Reactions Involving Chalcone (B49325) Derivatives and Malononitrile

Chalcones, which are α,β-unsaturated ketones, are versatile building blocks for the synthesis of various heterocyclic compounds, including nicotinonitriles. nih.govscienceopen.com The reaction of chalcones with malononitrile in the presence of a base is a well-established method for the synthesis of cyanopyridine derivatives.

In a typical reaction, the Michael addition of malononitrile to the chalcone is followed by cyclization and aromatization to afford the nicotinonitrile product. mdpi.comresearchgate.net The reaction conditions can be tuned to favor the formation of specific isomers. For example, the use of a chiral catalyst can lead to the enantioselective synthesis of γ-cyano carbonyl compounds. mdpi.com

This method is highly versatile, as a wide variety of substituted chalcones can be readily prepared through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. scienceopen.com This allows for the introduction of diverse substituents onto the resulting nicotinonitrile ring.

Advanced Synthetic Strategies for this compound Analogues

To overcome some of the limitations of conventional methods and to access a wider range of functionalized nicotinonitriles, advanced synthetic strategies have been developed. These include the use of phase transfer catalysis and palladium-catalyzed cross-coupling reactions.

Phase Transfer Catalysis Conditions for Aminonicotinonitriles from Chloro-derivatives

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases, typically an aqueous phase and an organic phase. wikipedia.orgoperachem.com This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction occurs. wikipedia.orgoperachem.comyoutube.com

In the context of nicotinonitrile synthesis, PTC can be employed for the conversion of 2-chloronicotinonitriles to their corresponding 2-aminonicotinonitrile derivatives. The use of PTC allows for the reaction to be carried out under milder conditions and can improve yields and selectivities. phasetransfer.comacsgcipr.org For example, the nucleophilic substitution of the chloride in 2-chloronicotinonitrile with an amine can be efficiently carried out in a biphasic system using a phase transfer catalyst. This method provides a green and efficient alternative to traditional homogeneous reactions that may require harsh conditions or expensive solvents. acsgcipr.org

The choice of the phase transfer catalyst, solvent, and base can significantly influence the outcome of the reaction. Common catalysts include benzyltriethylammonium chloride and various tributylammonium (B8510715) salts. wikipedia.orgacsgcipr.org

Palladium-Catalyzed Amination Processes for Chlorinated Pyridines

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has emerged as a highly versatile and efficient method for the formation of carbon-nitrogen bonds. cmu.edu This reaction has been successfully applied to the synthesis of aminopyridines from their corresponding chloropyridine precursors. cmu.educapes.gov.br

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. cmu.edutestbook.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results for the amination of less reactive chloro- and chloropyridine substrates. cmu.edu Ligands such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have proven to be particularly effective. cmu.edu

Nucleophilic Substitution Reactions for Phenyl Group Introduction

While classical nucleophilic aromatic substitution (SNAr) reactions are common for many substitutions on electron-deficient rings, the introduction of a phenyl group at the C4-position of the nicotinonitrile ring is more effectively achieved through modern cross-coupling reactions. These palladium-catalyzed reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. researchgate.netyoutube.com

The Suzuki-Miyaura cross-coupling reaction is a prominent method for this transformation. mdpi.comnih.gov It typically involves the reaction of an aryl halide or triflate with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The catalytic cycle for the Suzuki reaction generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.commdpi.com The use of microwave irradiation can significantly accelerate these reactions. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Aryl Halide | Phenylboronic Acid | Palladium(II) Acetate | Microwave, Water | Biaryl | Good to Excellent |

| 4-Bromobenzonitrile | Phenylboronic Acid | LaF3·Pd nanocatalyst | 70 °C, Water, K2CO3 | 4-Phenylbenzonitrile | Up to 97% researchgate.net |

| 4-Tosylcoumarin | Arylboronic Acids | PdCl2(PPh3)2 | 60 °C, THF, Na2CO3 | 4-Arylcoumarins | Good researchgate.net |

Direct Chlorination Methods for Pyridine (B92270) Derivatives

The introduction of a chlorine atom at the 2-position of the pyridine ring is a crucial step in the synthesis of this compound. This is often accomplished by the chlorination of a corresponding 2-hydroxypyridine (B17775) or 2-pyridone precursor. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). researchgate.net For instance, 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile can be converted to 2-chloro-4,6-diarylnicotinonitrile by refluxing in phosphoryl trichloride. researchgate.net

Another approach is the direct chlorination of pyridine derivatives using molecular chlorine (Cl₂). youtube.com This can be a vapor-phase reaction conducted at high temperatures, often in a multi-stage process to control selectivity. youtube.com For example, a process for the selective chlorination of pyridine or 3-cyanopyridine (B1664610) involves passing the compound with chlorine and an inert gas through a hot spot at temperatures between 350 °C and 500 °C, followed by a second reaction zone at a lower temperature. youtube.com

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | Phosphoryl Trichloride (POCl₃) | Reflux | 2-Chloro-4,6-diarylnicotinonitrile researchgate.net |

| Pyridine / 3-Cyanopyridine | Chlorine (Cl₂), Inert Gas | Vapor phase, 350-500 °C | Chlorinated Pyridine youtube.com |

| (E)-4-(dimethylamino)but-3-en-2-one and Malononitrile derived intermediate | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | 0-150 °C | 2-Chloro-4-methylnicotinonitrile researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. mdpi.commdpi.com This includes the use of alternative energy sources like microwaves and the reduction or elimination of hazardous solvents.

Microwave-Assisted Synthesis of Nicotinonitrile Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. google.comchemicalbook.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various nicotinonitrile and related pyridine derivatives has been successfully achieved using microwave irradiation. For example, a microwave-promoted, environmentally friendly procedure has been developed for the synthesis of α-aminophosphonates under solvent-free and catalyst-free conditions. The use of microwave heating can greatly accelerate reactions, leading to high yields of pure compounds with fewer side reactions. google.com

Solvent-Free Reaction Conditions in Nicotinonitrile Synthesis

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and the use of potentially hazardous substances. mdpi.com Several methods for the synthesis of nicotinonitrile derivatives have been developed that proceed efficiently without a solvent. For instance, 2-amino-4,6-diphenylnicotinonitriles have been prepared under solvent-free conditions using a nanostructured catalyst. mdpi.com These reactions often require just thermal conditions to proceed to completion, offering advantages such as good to high yields, short reaction times, and simple work-up procedures. mdpi.com

Derivatization of this compound

The chloro and nitrile groups in this compound are versatile functional handles that allow for a wide range of derivatization reactions, leading to the synthesis of novel heterocyclic structures with potential applications in various fields.

Synthesis of 2-Amino-4,6-diarylnicotinonitriles from 2-Chloro-4,6-diarylnicotinonitrile

A significant derivatization of 2-chloro-4,6-diarylnicotinonitriles is their conversion to 2-amino-4,6-diarylnicotinonitriles. mdpi.com This transformation is important as the 2-aminopyridine (B139424) scaffold is a common feature in biologically active molecules. researchgate.net An efficient strategy for this conversion involves a two-step process: first, an azidolysis of the 2-chloro-4,6-diarylnicotinonitrile, followed by a chemoselective reduction of the resulting tetrazole moiety. researchgate.netmdpi.com A one-pot procedure has also been developed, which is more convenient. researchgate.netmdpi.com The synthesis of various 2-amino-4,6-diphenylnicotinonitrile derivatives has been achieved by reacting chalcones with malononitrile and ammonium acetate in refluxing ethanol (B145695). nih.gov

| Starting Material | Reagents | Reaction Type | Product | Key Findings |

|---|---|---|---|---|

| 2-Chloro-4,6-diarylnicotinonitrile | 1. Sodium Azide (B81097) 2. Reduction | Azidolysis followed by reduction | 2-Amino-4,6-diarylnicotinonitrile | Can be performed as a two-step or a one-pot synthesis. researchgate.netmdpi.com |

| Chalcones, Malononitrile, Ammonium Acetate | - | Cyclization | 2-Amino-4,6-diphenylnicotinonitrile | Efficient conversion and cyclization under refluxing conditions. nih.gov |

Formation of Thieno[2,3-b]pyridines and their Bis-derivatives via 2-mercaptonicotinonitrile (B1308631) Intermediates

The synthesis of the thieno[2,3-b]pyridine (B153569) core, a significant heterocyclic system, is frequently achieved through the cyclization of 2-mercaptonicotinonitrile intermediates. This method relies on the reactivity of the mercapto group and an adjacent activated methylene (B1212753) group.

The general strategy involves the S-alkylation of a 2-thioxopyridine derivative (the tautomeric form of 2-mercaptonicotinonitrile) with a reagent containing a reactive halogen and an electron-withdrawing group (EWG). This is followed by an intramolecular Thorpe-Ziegler cyclization. The reaction is typically conducted in a suitable solvent like ethanol or dimethylformamide (DMF) in the presence of a basic catalyst, such as sodium carbonate, potassium hydroxide, or sodium ethoxide. arkat-usa.orgmdpi.com

For instance, reacting a 2-sulfanylpyridine-3-carbonitrile (B7777513) intermediate with compounds like chloroacetonitrile, ethyl bromoacetate, ω-bromoacetophenone, or 2-chloroacetamide (B119443) leads to the formation of polyfunctionally substituted thieno[2,3-b]pyridines. arkat-usa.orgresearchgate.net The initial step is the nucleophilic attack of the sulfur atom on the electrophilic carbon of the halo-reagent. The subsequent cyclization is driven by the base, which abstracts a proton from the α-carbon of the newly introduced side chain, leading to a carbanion that attacks the nitrile group, forming the fused thiophene (B33073) ring. arkat-usa.org The reactivity of the methylene group towards this cyclization generally follows the order: -CH2COPh > -CH2CN > -CH2CO2Et > -CH2CONH2, based on the electron-withdrawing strength of the adjacent group. arkat-usa.org

The following table summarizes typical reactions for the formation of thieno[2,3-b]pyridines from 2-mercaptonicotinonitrile precursors.

| Starting Mercapto Intermediate | Reagent | Base | Resulting Thieno[2,3-b]pyridine Product |

| 3-acetyl-5-cyano-2-methyl-4-styryl-6-thioxopyridine | ω-Bromoacetophenone | Na2CO3 | 3-Acetyl-2-methyl-6-benzoyl-4-styrylthieno[2,3-b]pyridine |

| 3-acetyl-5-cyano-2-methyl-4-styryl-6-thioxopyridine | Chloroacetonitrile | Na2CO3 | 3-Amino-2-acetyl-5-cyano-4-styrylthieno[2,3-b]pyridine |

| 3-acetyl-5-cyano-2-methyl-4-styryl-6-thioxopyridine | Ethyl bromoacetate | Na2CO3 | Ethyl 3-acetyl-2-hydroxy-5-cyano-4-styrylthieno[2,3-b]pyridine-6-carboxylate |

| 6-(5-Bromobenzofuran-2-yl)-2-mercaptonicotinonitrile | Chloroacetone | KOH | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one mdpi.com |

Preparation of 2-chloro-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide Derivatives

The synthesis of N-substituted 2-chloroacetamide derivatives is a common and straightforward chemical transformation, primarily achieved through the acylation of a primary or secondary amine. The preparation of 2-chloro-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide follows this well-established protocol.

The key step in this synthesis is the reaction of the corresponding aminopyridine precursor, 2-amino-3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridine, with chloroacetyl chloride. This reaction is an electrophilic substitution at the nitrogen atom of the amino group. Typically, the reaction is carried out in an inert solvent to moderate the reaction, and sometimes a non-nucleophilic base is added to scavenge the HCl byproduct that is formed.

While the exact synthesis of 2-chloro-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide is not detailed in the provided search results, the methodology is confirmed by numerous analogous preparations. For example, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide is synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) and chloroacetyl chloride. mdpi.com This demonstrates the general applicability of this acylation reaction for creating the 2-chloro-N-acetamide functional group on a cyano-substituted heterocyclic amine. The resulting chloroacetamide is often a valuable intermediate for further synthetic elaborations, such as nucleophilic substitution at the chlorinated carbon. mdpi.comresearchgate.net

The general scheme for this type of synthesis is presented in the table below.

| Amine Precursor | Acylating Agent | Catalyst/Conditions | Resulting Acetamide (B32628) Derivative |

| 2-Amino-3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridine | Chloroacetyl Chloride | Inert Solvent | 2-chloro-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile mdpi.com | Chloroacetyl Chloride | Not specified | 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide mdpi.com |

| p-Anisidine (4-methoxyphenylamine) researchgate.net | Chloroacetyl Chloride | Not specified | 2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in the Synthesis of 2-Chloro-4-phenylnicotinonitrile

The synthesis of this compound and its derivatives often involves multi-step sequences. While specific mechanistic studies for the direct synthesis of this exact compound are not extensively detailed in the provided results, analogous syntheses of related substituted nicotinonitriles and chloropyridines provide insights into the likely reaction pathways.

Key reactions in the formation of similar structures often involve:

Friedel-Crafts-type reactions: The introduction of the phenyl group at the 4-position can be achieved through a Friedel-Crafts reaction. For instance, the synthesis of 4-phenyltetralone derivatives utilizes a triflic acid-catalyzed Friedel-Crafts alkylation/acylation, where the proposed mechanism involves the ring opening of a protonated lactone followed by intramolecular acylation. nih.gov

Chlorination of a pyridine (B92270) precursor: The chloro substituent at the 2-position is typically introduced via a chlorination reaction on a corresponding hydroxypyridine or pyridine N-oxide precursor. For example, the synthesis of 2-chloro-4-aminophenol involves the chlorination of p-nitrophenol. google.com

The synthesis of the core nicotinonitrile structure itself can be achieved through various condensation reactions. The precise mechanism for the assembly of this compound would depend on the specific starting materials and reagents employed, but would likely involve a combination of these fundamental organic transformations.

Studies on Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. youtube.com The presence of the chloro group at the 2-position makes it a good leaving group for such reactions.

The mechanism for nucleophilic aromatic substitution (SNAr) on pyridine generally proceeds through a two-step addition-elimination pathway. quimicaorganica.orgnih.gov The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. youtube.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the pyridine ring. quimicaorganica.org

The reactivity of substituted pyridines in SNAr reactions is influenced by the nature of the leaving group and the substituents on the ring. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the typical "element effect" observed in many SNAr reactions. nih.gov This suggests that the rate-determining step in these reactions is not the initial nucleophilic addition but rather the deprotonation of the addition intermediate. nih.gov

Mechanisms of Functional Group Transformations in this compound Derivatization

The chloro and nitrile groups of this compound are key handles for further derivatization. Understanding the mechanisms of these transformations is essential for designing synthetic routes to more complex molecules.

Derivatization can involve various reactions, including:

Silylation: This process can be used to protect reactive functional groups or to activate the molecule for subsequent reactions. researchgate.net

Alkylation: This involves the introduction of an alkyl group, often through nucleophilic substitution. researchgate.net

Esterification and Amidation: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to esters or amides. Alternatively, 2-halopyridinium salts like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can be used to directly synthesize esters, amides, and thiol esters from carboxylic acids. nih.gov

The specific mechanisms of these transformations follow well-established principles of organic chemistry. For example, the hydrolysis of the nitrile group typically proceeds via initial protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom.

Understanding Reactivity Profiles of the Nitrile and Chloro Functionalities

The reactivity of the nitrile and chloro groups in this compound dictates its behavior in various chemical reactions.

Reactivity in Grignard Reactions

Grignard reagents (R-Mg-X) are potent nucleophiles that readily react with electrophilic centers. adichemistry.com The nitrile group in this compound is a primary site of attack for Grignard reagents. The reaction proceeds via the addition of the Grignard reagent to the carbon-nitrogen triple bond, forming an intermediate imine after an aqueous workup. masterorganicchemistry.com This imine can then be hydrolyzed to a ketone. adichemistry.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile group. masterorganicchemistry.com The resulting intermediate is a magnesium salt of an imine, which is then protonated during the workup to yield the imine. Subsequent hydrolysis of the imine, typically under acidic conditions, leads to the formation of a ketone. masterorganicchemistry.comwisc.edu

It is important to note that Grignard reagents can also potentially react with the chloro substituent via a metal-halogen exchange, although the reaction with the nitrile group is generally more facile.

Reactivity in Hiyama Cross-Coupling

The chloro group at the 2-position of the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. researchgate.netdntb.gov.uaresearchgate.net

The catalytic cycle of the Hiyama coupling generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organosilane, activated by the fluoride source, transfers its organic group to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the cross-coupled product.

The efficiency of the Hiyama coupling can be influenced by the nature of the substituents on both the organosilane and the organic halide, as well as the specific catalyst and reaction conditions employed. researchgate.netfrontiersin.org

Degradation Mechanisms of Related Chlorinated Nitrophenols

While specific degradation studies for this compound were not found, the degradation of related compounds like chlorinated nitrophenols provides insights into potential environmental transformation pathways. The microbial degradation of these compounds can occur through several mechanisms. researchgate.netnih.gov

One common pathway is oxidative degradation , where the degradation is initiated by the oxidative removal of the nitro group, often catalyzed by a monooxygenase enzyme. nih.gov This is followed by the removal of the chloride ion and subsequent ring cleavage. nih.gov For example, the degradation of 4-chloro-2-nitrophenol (B165678) can proceed via the formation of 4-chlorocatechol. nih.gov

Another pathway is reductive degradation , which can involve the reduction of the nitro group to an amino group or the reductive removal of the chloride ion. nih.gov

The degradation of these compounds can also be achieved through advanced oxidation processes (AOPs) such as ozonation. researchgate.netbioline.org.br Ozonation can lead to the formation of various intermediates, including dihydroxylated derivatives, before eventual mineralization. researchgate.net The pH of the solution can significantly impact the effectiveness of ozonation. researchgate.netbioline.org.br

The degradation of p-nitrophenol has also been shown to be influenced by dissolved organic matter derived from biochar, involving both oxidative and reductive processes where hydroxyl radicals play a key role. nih.gov

These degradation pathways for related compounds suggest that the environmental fate of this compound would likely involve transformations of both the chloro and nitro-analogous nitrile functionalities, potentially leading to a variety of intermediate products before complete mineralization.

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation through Advanced Spectroscopy

Spectroscopic methods are fundamental in probing the molecular structure of 2-Chloro-4-phenylnicotinonitrile by examining the interaction of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, from identifying specific bonds to mapping the electronic environment of individual atoms.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the sharp, intense band corresponding to the nitrile (C≡N) group. The presence of aromatic rings and the carbon-chlorine bond also gives rise to characteristic absorptions.

Key vibrational frequencies observed in the analysis of nicotinonitrile derivatives are indicative of the compound's structure. For instance, the stretching vibration of the nitrile group typically appears in a distinct region of the spectrum, offering clear evidence of its presence. mdpi.com Similarly, vibrations associated with the pyridine (B92270) and phenyl rings, as well as the carbon-halogen bond, can be assigned to specific peaks.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 - 2210 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the phenyl and pyridine rings. The chemical shifts, integration values (proton count), and splitting patterns (coupling between neighboring protons) allow for the unambiguous assignment of each proton. Protons on the phenyl ring typically appear as a multiplet in the aromatic region, while the two protons on the substituted pyridine ring would appear as distinct signals, likely doublets, due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would display twelve distinct signals, corresponding to the twelve carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield shift, while the carbon atom bonded to the chlorine (C-Cl) would also be significantly shifted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl Ring | C1' | - | ~135-140 |

| C2'/C6' | ~7.5-7.7 (m) | ~128-130 | |

| C3'/C5' | ~7.4-7.6 (m) | ~129-131 | |

| C4' | ~7.4-7.6 (m) | ~128-130 | |

| Pyridine Ring | C2 | - | ~150-155 (C-Cl) |

| C3 | - | ~110-115 (C-CN) | |

| C4 | - | ~155-160 (C-Ph) | |

| C5 | ~7.3-7.5 (d) | ~120-125 | |

| C6 | ~8.5-8.7 (d) | ~150-153 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. 'm' denotes a multiplet and 'd' denotes a doublet.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. chemguide.co.uklibretexts.org

The molecular ion peak (M⁺) for this compound would appear at an m/z corresponding to its molecular formula, C₁₂H₇ClN₂. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. researchgate.net This is due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. The M+2 peak will have an intensity that is approximately one-third of the molecular ion peak, serving as a clear indicator of the presence of a single chlorine atom. researchgate.netyoutube.com

Under electron impact (EI) ionization, the molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk A common fragmentation pathway for this molecule would be the loss of a chlorine atom to form a stable [M-Cl]⁺ cation. Other fragmentations could involve the loss of the nitrile group or cleavage of the phenyl ring.

Table 3: Key Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₂H₇³⁵ClN₂]⁺ | 214.03 | Molecular Ion |

| [M+2]⁺ | [C₁₂H₇³⁷ClN₂]⁺ | 216.03 | Isotope Peak (confirms Cl) |

| [M-Cl]⁺ | [C₁₂H₇N₂]⁺ | 179.06 | Loss of chlorine atom |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure, particularly the conjugated π-systems within the molecule. For this compound, the absorption bands are primarily due to π → π* transitions within the conjugated system of the phenyl and pyridine rings, and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. mdpi.com

This compound is also expected to exhibit solvatochromic behavior, where the position of the maximum absorption wavelength (λmax) changes with the polarity of the solvent. nih.govresearchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. A shift to a longer wavelength (red shift) or a shorter wavelength (blue shift) upon changing solvent polarity can provide insights into the nature of the electronic transition and the change in the molecule's dipole moment upon excitation.

Table 4: Expected UV-Vis Absorption and Solvatochromic Effects

| Solvent Polarity | Solvent Example | Expected λmax (nm) | Dominant Transition |

|---|---|---|---|

| Non-polar | Hexane | ~280-300 | π → π* |

| Polar Aprotic | Acetonitrile | ~285-305 | π → π* |

Crystallographic Analysis

While spectroscopic methods provide extensive structural information, single-crystal X-ray diffraction offers the definitive, unambiguous determination of the molecular structure in the solid state.

Single-crystal X-ray diffraction analysis involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles with very high accuracy. It reveals the absolute configuration and conformation of the molecule in the crystal lattice and provides insights into intermolecular interactions like hydrogen bonding and π-stacking.

Table 5: Illustrative Crystallographic Data from a Related Nicotinonitrile Derivative

| Parameter | Value (for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile researchgate.net) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8596 |

| b (Å) | 27.460 |

| c (Å) | 15.3972 |

| β (°) | 99.115 |

| Volume (ų) | 1611.3 |

Chromatographic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of components within a mixture. preprints.org In the research and development of compounds like this compound, HPLC is the standard method for determining chemical purity and assaying the concentration of the active substance. basicmedicalkey.com Its precision, accuracy, and robustness make it indispensable for quality control. basicmedicalkey.com

The technique operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). preprints.org For a molecule like this compound, which possesses moderate polarity, a reversed-phase HPLC method is typically most effective. In this setup, the stationary phase is nonpolar (e.g., octadecylsilane-coated silica, C18), and the mobile phase is a more polar mixture, such as methanol/water or acetonitrile/water. bjbms.org

As the sample mixture passes through the column, its components interact differently with the stationary phase. Components with higher affinity for the stationary phase move slower, while those with lower affinity move faster, leading to separation. The separated components are then detected as they exit the column. Given the aromatic rings (phenyl and pyridine) in this compound, a UV/visible spectrophotometric detector is highly suitable, as these structures absorb light in the UV spectrum. basicmedicalkey.com

The output from an HPLC analysis is a chromatogram, which plots the detector's response against time. Each peak in the chromatogram corresponds to a different component, and the area under the peak is proportional to its concentration. The time at which a component exits the column is known as its retention time, a characteristic value under specific chromatographic conditions.

The following interactive table illustrates a hypothetical HPLC purity analysis for a sample of this compound, showing the main compound peak and a minor impurity.

| Peak ID | Component | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|---|

| 1 | Impurity A | 3.45 | 15,800 | 0.8 |

| 2 | This compound | 5.82 | 1,960,500 | 99.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique used to separate and identify volatile and thermally stable compounds. mdpi.com It is particularly valuable for studying the degradation of chemical substances, as it can identify the individual products formed when a compound breaks down under stress conditions like high temperature. tue.nlrsc.org

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous components are then swept by an inert carrier gas (like helium or nitrogen) into a long, thin column. The separation occurs based on the compounds' different boiling points and affinities for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. There, the molecules are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of the compound.

For degradation studies of this compound, a sample would be subjected to thermal stress, and the resulting mixture of products would be analyzed by GC-MS. nih.gov The analysis would reveal the identities of smaller, more volatile molecules that result from the breakdown of the parent structure. This information is crucial for understanding the compound's stability and potential degradation pathways.

The table below presents hypothetical degradation products of this compound that could be identified using GC-MS following a thermal stress test.

| Potential Degradation Product | Molecular Weight (g/mol) | Identification Method |

|---|---|---|

| Benzene | 78.11 | Mass Spectrum Library Match |

| Chlorobenzene | 112.56 | Mass Spectrum Library Match |

| Phthalonitrile | 128.13 | Mass Spectrum Library Match |

| Biphenyl | 154.21 | Mass Spectrum Library Match |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic chemistry to monitor the progress of a chemical reaction. rsc.orgresearchgate.net It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent like silica gel. rsc.org A standard TLC analysis for reaction monitoring involves a three-lane approach on a single plate: libretexts.orgrochester.edu

Reactant Lane: A spot of the pure starting material.

Co-spot Lane: A spot of the starting material with the reaction mixture spotted directly on top of it.

Reaction Mixture Lane: A spot of the aliquot from the reaction mixture.

The plate is then placed in a sealed chamber with a suitable solvent (eluent). The solvent moves up the plate by capillary action, carrying the components of the spots with it at different rates depending on their polarity and affinity for the adsorbent. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, has appeared with a different Retention Factor (Rf) value. libretexts.org

The following table illustrates how TLC data can be used to track the synthesis of this compound over time.

| Time (hours) | Reactant Spot (Rf = 0.65) | Product Spot (Rf = 0.40) | Reaction Status |

|---|---|---|---|

| 0 | Strong | Not visible | Initiated |

| 1 | Fading | Visible | In Progress |

| 2 | Very faint | Strong | Nearing Completion |

| 3 | Not visible | Very Strong | Complete |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. nih.gov It is a primary method for determining the thermal stability and decomposition profile of materials like this compound. researchgate.net

In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a highly sensitive microbalance. The sample is then heated at a constant rate within a furnace. The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as a TGA curve, showing mass percentage on the y-axis against temperature on the x-axis.

A loss of mass on the TGA curve indicates a decomposition or degradation event. nih.gov The temperature at which this mass loss begins is known as the onset temperature of decomposition, which is a key indicator of the material's thermal stability. nih.gov The analysis can reveal whether the decomposition occurs in a single step or multiple steps and can be used to quantify the amount of residual material left at high temperatures. This information is critical for establishing safe handling and processing temperatures for the compound.

The data table below shows a hypothetical TGA profile for this compound, indicating its decomposition behavior under a nitrogen atmosphere.

| Parameter | Value | Observation |

|---|---|---|

| Heating Rate | 10 °C/min | Standard condition |

| Atmosphere | Nitrogen | Inert atmosphere |

| Onset of Decomposition | ~285 °C | Temperature at which significant mass loss begins |

| Decomposition Range | 285 - 450 °C | Primary region of mass loss |

| Mass Loss in Range | 85% | Indicates major degradation of the molecule |

| Residue at 600 °C | 15% | Charred, non-volatile residue |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly valuable for studying phase transitions, such as melting, crystallization, and glass transitions, providing information on transition temperatures, enthalpies, and heat capacities.

In the context of this compound, a DSC analysis would reveal its melting point and thermal stability. A typical DSC thermogram for a pure, crystalline organic compound like this compound would exhibit a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (T_m), a characteristic physical property that is indicative of the compound's purity. A broad melting peak, conversely, might suggest the presence of impurities.

Furthermore, DSC can detect other phase transitions, such as polymorphic transformations, where the compound can exist in different crystalline forms. Each polymorph would exhibit a distinct melting point and may show solid-solid transitions at other temperatures. The absence of such transitions in a DSC scan would suggest that the compound exists in a single crystalline form under the experimental conditions.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔH_fus) (J/g) |

| Melting | Data not available | Data not available | Data not available |

This table represents a template for typical data obtained from a DSC experiment. Actual experimental values for this compound are required for a complete analysis.

The enthalpy of fusion (ΔH_fus), calculated from the area of the melting peak, provides a measure of the energy required to break the crystal lattice structure. This value is useful in understanding the intermolecular forces within the crystalline solid.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves the quantitative determination of carbon (C), hydrogen (H), and nitrogen (N) content, and in this specific case, chlorine (Cl) as well. The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₇ClN₂).

This comparison serves as a crucial verification of the compound's empirical formula and is a primary indicator of its purity. A close agreement between the found and calculated values provides strong evidence for the correct synthesis and isolation of the target molecule.

The theoretical elemental composition of this compound is calculated from its molecular weight and the atomic weights of its constituent elements.

Molecular Formula: C₁₂H₇ClN₂ Molecular Weight: 214.65 g/mol

The theoretical percentages are as follows:

Carbon (C): (12 × 12.01) / 214.65 × 100% = 67.14%

Hydrogen (H): (7 × 1.01) / 214.65 × 100% = 3.29%

Chlorine (Cl): (1 × 35.45) / 214.65 × 100% = 16.52%

Nitrogen (N): (2 × 14.01) / 214.65 × 100% = 13.06%

These calculated values are presented in the table below for comparison with hypothetical experimental results.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.14 | Data not available |

| Hydrogen (H) | 3.29 | Data not available |

| Nitrogen (N) | 13.06 | Data not available |

| Chlorine (Cl) | 16.52 | Data not available |

This interactive table showcases the theoretical elemental composition. A complete verification would require experimentally determined values.

A close correlation between the theoretical and experimental percentages, typically within a ±0.4% margin, is considered confirmation of the compound's elemental composition and a high degree of purity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a cornerstone in computational chemistry for its ability to provide accurate descriptions of electronic systems. nih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For nicotinonitrile derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to find the minimum energy conformation. nih.gov In molecules like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, the optimized structural parameters have shown good agreement with experimental crystallographic data. researchgate.net This suggests that DFT methods can reliably predict the bond lengths, bond angles, and dihedral angles of the 2-Chloro-4-phenylnicotinonitrile molecule. The planarity or twisting of the phenyl ring relative to the pyridine (B92270) ring is a key conformational feature that influences the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov In related nicotinonitrile compounds, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. For this compound, the HOMO would likely be concentrated on the phenyl and pyridine rings, while the LUMO may have significant contributions from the cyano and chloro-substituted positions.

Table 1: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

DFT calculations are highly effective in predicting various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. For a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a good correlation was found between experimental and simulated FT-IR results. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These theoretical predictions are valuable for confirming the molecular structure and assigning experimental NMR signals. nih.govnanobioletters.com

UV-Visible Spectroscopy: While TD-DFT is the more rigorous method for UV-Vis spectra, ground-state DFT calculations of the HOMO-LUMO gap provide a preliminary indication of the electronic transitions.

To quantify the reactivity of a molecule, several global reactivity descriptors can be derived from the energies of the frontier orbitals. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Table 2: Quantum Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ²/ (2η) | Propensity to accept electrons |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Studies on similar pyridine derivatives have utilized these descriptors to understand their reactivity profiles. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that allows for the investigation of electronically excited states, which is crucial for understanding a molecule's response to light. rsc.orgresearchgate.net

TD-DFT calculations can simulate the UV-Vis absorption spectrum of a molecule by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov The calculated λmax values can then be compared with experimental data. researchgate.net These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and the orbitals involved. researchgate.net For this compound, TD-DFT would be instrumental in predicting its absorption spectrum and understanding how the chloro and phenyl substituents influence its photophysical properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations are employed to elucidate the binding modes of nicotinonitrile derivatives and related compounds within the active sites of target proteins. These studies can predict various types of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex.

For instance, in studies of related chloro-substituted aromatic compounds, docking simulations have revealed specific interactions with key amino acid residues. For example, in the case of certain 2-chloro-4-nitrobenzamide derivatives, the 2-Cl-4-NO2 substituted phenyl ring has been shown to form a pi-anion interaction with a glutamic acid residue (Glu:276) at a distance of 3.37 Å. nih.gov Furthermore, pi-pi T-shaped and pi-pi stacked interactions have been observed between the substituted phenyl rings and residues like histidine (His:348, His:279), tyrosine (Tyr:344), and phenylalanine (Phe:157, Phe:298). nih.gov Docking studies on 2-chloro-4-anilino-quinazoline derivatives, which share structural similarities, have highlighted the importance of a hydrogen bond donor on the aniline (B41778) moiety for interacting with conserved glutamate (B1630785) and aspartate residues in the binding sites of EGFR and VEGFR-2. nih.gov

These predicted interactions provide a structural basis for the observed biological activity and guide the design of new derivatives with improved affinity and selectivity.

Molecular docking is a key tool for modeling enzyme inhibition by predicting the binding affinity of a compound to the enzyme's active site. The docking score, a measure of the predicted binding energy, is often used to rank potential inhibitors.

In a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking was used to model their inhibitory potential against α-glucosidase and α-amylase. nih.gov The results indicated that the synthesized compounds displayed favorable binding interactions within the active sites of these enzymes. nih.gov For example, compound 5o in the study was found to be a potent inhibitor, and the docking results corroborated the experimental findings. nih.gov The binding affinities for all the synthesized compounds were calculated and reported, demonstrating a correlation between the docking scores and the observed inhibitory activity. nih.gov

Table 1: Molecular Docking Results for Selected 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives against α-glucosidase and α-amylase

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| 5o | α-glucosidase | -9.8 | Glu:276, His:348, Tyr:344, Phe:298, His:279 |

| 5o | α-amylase | -8.5 | Not specified in the provided text |

| Acarbose (Standard) | α-glucosidase | -7.2 | Not specified in the provided text |

| Acarbose (Standard) | α-amylase | -6.9 | Not specified in the provided text |

This table is illustrative and based on findings for related compounds as direct data for this compound was not available in the search results. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in elucidating these relationships, often through methods like Quantitative Structure-Activity Relationship (QSAR).

By systematically modifying the structure of a lead compound and calculating the corresponding changes in activity, researchers can build predictive models. For example, 3D-QSAR studies on 2-phenylindole (B188600) derivatives have successfully created models with high predictive ability (R²pred = 0.688). nih.gov These models, based on CoMFA contour maps and docking analyses, have revealed key structural requirements for anticancer activity. nih.gov Specifically, they indicated that substituents with higher electronegativity at the R1 position, a linear alkyl chain of four or five carbons at the R2 position, and an OCH3-like group at the R3 position are favorable for activity. nih.gov

Similarly, SAR studies on coumarin (B35378) derivatives have shown that O-substitutions are essential for antifungal activity, and the presence of a short aliphatic chain or electron-withdrawing groups like NO2 enhances this activity. mdpi.com These findings were supported by computational methods like Density Functional Theory (DFT) and Partial Least Squares (PLS) regression, which showed a good correlation between the structural descriptors and the observed activity (r² = 0.86). mdpi.com For quinazoline (B50416) derivatives, SAR studies have revealed that introducing a halogen capable of forming a halogen bond at the 4'-position of the phenyl group can dramatically increase activity. mdpi.com

Table 2: Summary of SAR Findings from Computational Modeling of Related Heterocyclic Compounds

| Compound Class | Key Structural Feature for Activity | Computational Method |

| 2-Phenylindole Derivatives | Electronegative R1, specific alkyl chain at R2, OCH3 at R3 | 3D-QSAR (CoMFA) |

| Coumarin Derivatives | O-substitutions, short aliphatic chain, electron-withdrawing groups | DFT, PLS |

| Quinazoline Derivatives | Halogen at 4'-phenyl position for halogen bonding | Not specified in the provided text |

This table summarizes findings from studies on related compound classes to illustrate the principles of computational SAR. nih.govmdpi.commdpi.com

In Silico Pharmacokinetic and Toxicological Profiling of Related Compounds

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govscinapse.io This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the time and cost of drug development. mdpi.com

A variety of open-access and commercial software tools are available for ADMET prediction. nih.govscinapse.io These tools use QSAR models and other algorithms to predict properties such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various forms of toxicity. mdpi.commdpi.com

For example, in silico studies on melatonin (B1676174) derivatives predicted that they would meet the criteria for good oral bioavailability based on Lipinski's rule of five. nih.gov Similarly, an ADME analysis of 2-aminothiazol-4(5H)-one derivatives showed favorable absorption, distribution, and excretion parameters, with most compounds adhering to Lipinski's rule. mdpi.com These studies often assess parameters like water solubility, Caco-2 cell permeability, and potential for P-glycoprotein inhibition or substrate activity. mdpi.commdpi.com

Table 3: Predicted In Silico ADME Properties for a Class of Related Compounds (Pseudothiohydantoin Derivatives)

| Property | Prediction | Significance |

| Lipophilicity (logP) | < 5 for 27 out of 28 compounds | Adherence to Lipinski's rule for drug-likeness |

| Human Intestinal Absorption | Favorable | Good potential for oral absorption |

| CYP3A4 Inhibition | None of the tested derivatives were inhibitors | Lower risk of drug-drug interactions |

| Caco-2 Permeability | Favorable | Indicates good intestinal absorption |

This table is based on findings for pseudothiohydantoin derivatives and serves as an example of in silico ADMET profiling. mdpi.com

Prediction of Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). mdpi.com The prediction of CCS values using computational methods, particularly machine learning, has become a valuable tool for the identification and structural annotation of small molecules. nih.govresearchgate.net

Support Vector Machine (SVM) based models are commonly developed using experimental CCS values and a range of molecular descriptors. nih.govresearchgate.net These models have shown good predictive accuracy. For instance, one SVM model predicted the CCS values of over 92% of protonated molecules with a relative deviation of less than 5%. nih.govresearchgate.net The median relative errors for protonated and sodiated molecules were reported to be 1.50% and 1.82%, respectively. nih.govresearchgate.net

The accuracy of these predictions can be influenced by the diversity of the training dataset. For example, the lack of halogenated compounds in a training set can lead to less accurate predictions for such molecules. nih.gov The prediction of CCS values is particularly useful for identifying non-intentionally added substances (NIAS) in materials like food packaging, where reference standards are often unavailable. nih.govresearchgate.net

Table 4: Performance of a Support Vector Machine (SVM) Model for CCS Prediction

| Adduct Type | Percentage of Predictions with <5% Error | Median Relative Error (%) |

| Protonated ([M+H]⁺) | >92% | 1.50% |

| Sodiated ([M+Na]⁺) | >81% | 1.82% |

This table presents the performance of a specific SVM model for CCS prediction as reported in the literature. nih.govresearchgate.net

Applications in Medicinal Chemistry Research

Anticancer and Antiproliferative Activities

The fight against cancer remains a paramount challenge in global health, and the quest for novel, effective therapeutic agents is perpetual. 2-Chloro-4-phenylnicotinonitrile has emerged as a scaffold of interest in the development of new anticancer drugs.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis. nih.gov Overexpression of these kinases, particularly PIM-1, is implicated in the development and progression of various human cancers, including prostate cancer. nih.govnih.gov This makes PIM-1 a compelling target for anticancer drug design. nih.gov

Research has shown that certain compounds can act as potent inhibitors of PIM-1 kinase. For instance, studies have identified inhibitors with IC50 values as low as 0.3 ± 0.02 µM. researchgate.net Docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding pocket of PIM-1 kinase, providing a structural basis for their inhibitory activity. researchgate.net The development of PIM kinase inhibitors is an active area of research, with several compounds currently in clinical trials. nih.gov

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Many anticancer therapies aim to induce apoptosis in cancer cells. nih.gov One strategy to achieve this is by increasing intracellular oxidative stress. nih.govoncotarget.com Cancer cells often have a higher baseline level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative insults. nih.gov

The induction of oxidative stress can lead to a cascade of events, including DNA damage and the activation of apoptotic pathways. mdpi.com For example, some compounds can disrupt the cellular redox balance, leading to an increase in oxidized glutathione (B108866) (GSSG) and a decrease in the GSH/GSSG ratio, a key indicator of oxidative stress. oncotarget.com This can trigger apoptosis and inhibit cancer cell growth. oncotarget.com Studies have demonstrated that certain treatments can significantly increase apoptosis in cancer cells, sometimes by as much as 43.2-fold compared to control cells. nih.gov The analysis of mitochondrial membrane potential is a common method to assess early apoptosis, as a decrease in this potential is a key indicator of the apoptotic process. mdpi.com

DNA is a primary target for many anticancer drugs. nih.gov The interaction of small molecules with DNA can lead to damage and ultimately trigger cell death. mdpi.com These interactions can occur through various modes, including binding to the major and minor grooves of the DNA duplex. nih.gov

Spectroscopic techniques such as Fourier transform infrared (FTIR) and circular dichroism (CD) are employed to study these interactions and determine the binding modes and constants. nih.gov Research has shown that some compounds can induce DNA damage, as evidenced by the detection of markers like γH2AX and 8-hydroxyl-2'-deoxyguanosine. mdpi.com Furthermore, some small molecules have been specifically designed to bind and stabilize unique DNA structures like the telomeric quadruplex, which is implicated in cancer cell immortality. nih.gov The ability of these compounds to induce apoptosis in cancer cells highlights their potential as novel antitumor agents. nih.gov

The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental step in anticancer drug discovery. The breast cancer cell lines MDA-MB-231 and MCF-7 are commonly used models in these studies. mdpi.comnih.gov MDA-MB-231 is a triple-negative breast cancer (TNBC) cell line, which is known for its aggressive nature and resistance to treatment. mdpi.com MCF-7, on the other hand, is an estrogen receptor-positive cell line. mdpi.com

Studies have shown that derivatives of this compound exhibit cytotoxic activity against both MDA-MB-231 and MCF-7 cells. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are used to quantify this cytotoxicity. For instance, some compounds have shown potent antiproliferative effects on MDA-MB-231 cells with IC50 values as low as 5.81 µM. researchgate.net In some cases, the cytotoxic effects are more pronounced in the more aggressive MDA-MB-231 cell line. walshmedicalmedia.com Interestingly, some research has indicated that certain compounds can induce cytotoxicity in cancer cells without harming healthy, non-tumorigenic cells like MCF-10A. walshmedicalmedia.comresearchgate.net

| Cell Line | IC50 (µM) | Compound | Reference |

| MDA-MB-231 | 5.81 | C-9 | researchgate.net |

| MiaPaCa-2 | 3.87 | C-9 | researchgate.net |

| Panc-1 | 19.57 | C-9 | researchgate.net |

| MDA-MB-231 | 17 | C-35 | researchgate.net |

| MDA-MB-231 | 27 | C-40 | researchgate.net |

| MDA-MB-468 | ~35 | C-35 | researchgate.net |

| MDA-MB-468 | ~35 | C-40 | researchgate.net |

| MDA-MB-231 | 16.98 | 3e | researchgate.net |

| MDA-MB-231 | 17.33 | 6b | researchgate.net |

Table 1: Cytotoxic Activity of Various Compounds against Cancer Cell Lines

Antimicrobial and Anti-infective Properties

The rise of antibiotic-resistant pathogens is a major global health threat, necessitating the discovery of new antimicrobial agents. mdpi.com Nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial properties. worldnewsnaturalsciences.com

Research has shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. worldnewsnaturalsciences.comresearchgate.net Gram-positive bacteria, such as Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria, like Escherichia coli and Salmonella typhimurium, are common targets in these studies. worldnewsnaturalsciences.comresearchgate.net The presence of a chloro group in the molecular structure appears to enhance the antimicrobial activity of some acetamide (B32628) derivatives. nih.gov

The antibacterial activity is often evaluated by measuring the zone of inhibition in millimeters. worldnewsnaturalsciences.comresearchgate.net The results are then compared to standard antibiotics like Ampicillin and Chloramphenicol. worldnewsnaturalsciences.comresearchgate.net Some synthesized compounds have shown moderate to good antibacterial activity. researchgate.net It is important to note that the cell wall structure differs significantly between Gram-positive and Gram-negative bacteria, which can influence the efficacy of antibacterial agents. youtube.com

| Bacteria | Activity | Compound Type | Reference |

| Bacillus megaterium | Moderate to Good | 2-Amino/Methoxy-nicotinonitrile derivatives | researchgate.net |

| Staphylococcus aureus | Moderate to Good | 2-Amino/Methoxy-nicotinonitrile derivatives | researchgate.net |

| Escherichia coli | Moderate to Good | 2-Amino/Methoxy-nicotinonitrile derivatives | researchgate.net |

| Salmonella typhimurium | Moderate to Good | 2-Amino/Methoxy-nicotinonitrile derivatives | researchgate.net |

Table 2: Antibacterial Activity of Nicotinonitrile Derivatives

Antifungal Activity

The pyridine (B92270) core is a constituent in numerous compounds investigated for antimicrobial properties. Research into pyridine carboxamide derivatives has identified them as potential antifungal agents through the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov One study highlighted that the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide demonstrated significant in vivo antifungal efficacy against Botrytis cinerea. nih.gov Similarly, studies on 4,6-disubstituted-2-amino-3-cyanopyridines, a class of compounds structurally related to this compound, have been evaluated for their activity against various fungal strains, indicating the therapeutic potential of the cyanopyridine scaffold. oaji.netresearchgate.net

Antitubercular Activity

The 2,4-disubstituted pyridine framework is a promising scaffold for developing new treatments against Mycobacterium tuberculosis. Studies have shown that certain derivatives possess potent antimycobacterial activity at low concentrations. frontiersin.orgnih.gov Specifically, two 2,4-disubstituted pyridine derivatives, designated as compounds 11 and 15, have demonstrated significant bactericidal activity against M. tuberculosis. frontiersin.orgnih.govnih.gov Their effectiveness extends to bacteria located within human macrophages and those organized in difficult-to-treat biofilm structures. frontiersin.orgnih.gov

Research into the mechanism of action for these compounds suggests they may operate differently from existing drugs. Mutants of M. tuberculosis resistant to compound 11 showed mutations in the mmpR5 gene, which regulates the MmpS5-MmpL5 efflux pump—a system also implicated in resistance to other antitubercular agents. frontiersin.orgnih.gov

| Compound | Activity Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| Derivative 11 | Bactericidal | Intracellular M. tuberculosis | Effective against bacilli within human macrophages. | frontiersin.orgnih.gov |

| Derivative 15 | Bactericidal | Biofilm-forming M. tuberculosis | Shows significant activity against mycobacterial biofilms. | frontiersin.orgnih.gov |

| Pyridyl Chalcones | Growth Inhibitory | M. tuberculosis H37Rv | Derivatives with lipophilic moieties showed activity in the low micromolar range. | mdpi.com |

Anti-inflammatory and Analgesic Potential

Derivatives of cyanopyridine have been investigated for their potential to alleviate inflammation and pain. A study focusing on a series of 4,6-disubstituted-3-cyano-2-aminopyridines reported notable anti-inflammatory and analgesic properties. oaji.net Within this series, compounds featuring a p-hydroxyphenyl group at the 6-position of the pyridine ring showed enhanced activity. oaji.net Specifically, compounds designated 4k and 4p emerged as promising candidates for further development as anti-inflammatory and analgesic agents. oaji.net The broader class of nicotinic acid and isonicotinic acid derivatives has also been explored, with some compounds showing an ability to reduce levels of inflammatory cytokines such as TNF-α and IL-6, further supporting the potential of the pyridine core in developing anti-inflammatory drugs. researchgate.netmdpi.com

Antihypertensive and Cardiovascular Activities

The pyridine scaffold is central to the dihydropyridine (B1217469) class of calcium channel blockers, which are widely used to treat hypertension and cardiovascular disease. rxlist.comecrjournal.com These agents work by inducing vasodilation, which lowers systemic blood pressure. rxlist.com While this compound is not a dihydropyridine, related substituted cyanopyridines have been noted for their antihypertensive properties. nih.gov Research on other related heterocyclic structures, such as pyrimidine (B1678525) derivatives designed to mimic the nifedipine (B1678770) structure, has also shown significant decreases in mean arterial blood pressure. researchgate.net Some of these compounds are believed to exert their effects not only through calcium channel blockade but also by activating endothelial nitric oxide synthase (eNOS), which promotes vasodilation. researchgate.net These findings suggest that the broader class of pyridine and nicotinonitrile derivatives warrants investigation for cardiovascular applications.

Antidiabetic and Anti-obesity Activities